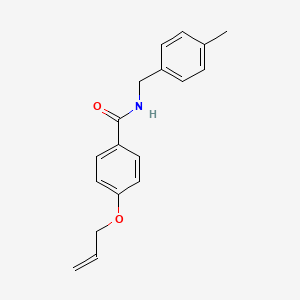![molecular formula C24H20N4O3 B4407786 N-(2-{[2-methoxy-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B4407786.png)
N-(2-{[2-methoxy-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)benzamide
Vue d'ensemble
Description
N-(2-{[2-methoxy-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)benzamide, commonly known as MQPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of benzamides and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
MQPA inhibits serine proteases by binding to their active sites. It forms a covalent bond with the serine residue in the active site, thereby blocking the enzymatic activity of the protease. The inhibition of serine proteases by MQPA has been found to be irreversible.
Biochemical and Physiological Effects:
MQPA has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit blood coagulation by inhibiting thrombin and factor Xa. This makes it a potential candidate for the development of anticoagulant drugs. MQPA has also been found to exhibit anti-tumor activity by inhibiting the activity of proteases involved in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
MQPA has several advantages as a research tool. It exhibits potent inhibitory activity against a range of serine proteases, making it a useful tool for studying the role of these enzymes in various biological processes. It is also relatively stable and can be easily synthesized in the laboratory. However, MQPA has some limitations as a research tool. It exhibits irreversible inhibition of serine proteases, which can make it difficult to study the effects of protease inhibition in vivo. It also has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on MQPA. One area of research is the development of anticoagulant drugs based on the inhibitory activity of MQPA against thrombin and factor Xa. Another area of research is the development of anti-tumor drugs based on the inhibitory activity of MQPA against proteases involved in tumor growth and metastasis. Additionally, further research is needed to understand the physiological effects of MQPA and its potential applications in other areas of medicine.
Applications De Recherche Scientifique
MQPA has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against a range of serine proteases, including thrombin, trypsin, and factor Xa. This makes it a potential candidate for the development of anticoagulant drugs. MQPA has also been found to exhibit anti-tumor activity and has been studied for its potential applications in cancer therapy.
Propriétés
IUPAC Name |
N-[2-(2-methoxy-5-quinoxalin-2-ylanilino)-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-31-22-12-11-17(21-14-25-18-9-5-6-10-19(18)27-21)13-20(22)28-23(29)15-26-24(30)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,26,30)(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVHNABWEDDHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-dimethyl-4-{[4-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B4407712.png)

![4-[3-(4-biphenylyloxy)propyl]morpholine hydrochloride](/img/structure/B4407726.png)


![5-[4-(allyloxy)phenyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4407740.png)
![1-[4-(allyloxy)benzoyl]-4-methylpiperazine](/img/structure/B4407752.png)
![1-[4-(allyloxy)benzoyl]indoline](/img/structure/B4407756.png)
![4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)morpholine hydrochloride](/img/structure/B4407760.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4407769.png)
![methyl 7-(5-bromo-2-thienyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4407777.png)

![4-[(ethylsulfonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4407798.png)